2-Pyridinemethanol,4-methyl-,1-oxide(6CI)
CAS No.: 102074-61-3
Cat. No.: VC0217853
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102074-61-3 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | (4-methyl-1-oxidopyridin-1-ium-2-yl)methanol |
| Standard InChI | InChI=1S/C7H9NO2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9H,5H2,1H3 |
| SMILES | CC1=CC(=[N+](C=C1)[O-])CO |
| Canonical SMILES | CC1=CC(=[N+](C=C1)[O-])CO |
Introduction
Chemical Properties and Identification
Molecular Structure and Identification
2-Pyridinemethanol,4-methyl-,1-oxide(6CI) is a pyridine derivative compound with the molecular formula C7H9NO2 . It belongs to the class of heterocyclic compounds featuring a pyridine ring with specific functional group modifications. The compound is registered with the CAS number 102074-61-3 and is also known by alternative names including 2-(Hydroxymethyl)-4-methylpyridin-1-ium-1-olate and 2-(Hydroxymethyl)-4-methylpyridine 1-oxide .
The structure features a pyridine ring with a methyl group at the 4-position, a hydroxymethyl group at the 2-position, and an N-oxide functionality. This combination of functional groups contributes to its unique chemical properties and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) are summarized in the table below:
The melting point range of 86-88 °C indicates a relatively pure compound, as narrow melting point ranges typically suggest higher purity levels in organic compounds . The compound's InChIKey serves as a unique chemical identifier that allows for precise database searches and compound verification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume